Boc-NH-PEG10-NHS ester

PROTAC Linker Optimization Ternary Complex Formation

Boc-NH-PEG10-NHS ester (MW: 726.81 g/mol, C32H58N2O16) is a heterobifunctional polyethylene glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, separated by a precise 10-unit PEG spacer. This architecture enables sequential, controlled conjugation: the NHS ester reacts efficiently with primary amines (e.g., lysine residues on proteins) to form stable amide bonds under mild aqueous conditions (pH 7.0–9.0) , while the Boc group remains stable during this step and can be deprotected under acidic conditions (e.g., TFA) to reveal a reactive primary amine for subsequent modification.

Molecular Formula C32H58N2O16
Molecular Weight 726.8 g/mol
Cat. No. B1193751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG10-NHS ester
Synonymst-Boc-N-amido-PEG10-NHS ester
Molecular FormulaC32H58N2O16
Molecular Weight726.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H58N2O16/c1-32(2,3)49-31(38)33-7-9-40-11-13-42-15-17-44-19-21-46-23-25-48-27-26-47-24-22-45-20-18-43-16-14-41-12-10-39-8-6-30(37)50-34-28(35)4-5-29(34)36/h4-27H2,1-3H3,(H,33,38)
InChIKeyZLPCXEMYFWRCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boc-NH-PEG10-NHS Ester: Heterobifunctional PEG Linker for Sequential Bioconjugation and PROTAC Synthesis


Boc-NH-PEG10-NHS ester (MW: 726.81 g/mol, C32H58N2O16) is a heterobifunctional polyethylene glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, separated by a precise 10-unit PEG spacer . This architecture enables sequential, controlled conjugation: the NHS ester reacts efficiently with primary amines (e.g., lysine residues on proteins) to form stable amide bonds under mild aqueous conditions (pH 7.0–9.0) [1], while the Boc group remains stable during this step and can be deprotected under acidic conditions (e.g., TFA) to reveal a reactive primary amine for subsequent modification [2]. The PEG10 spacer confers distinct physicochemical properties—enhanced aqueous solubility, molecular flexibility, and reduced steric hindrance—that differentiate it from both shorter PEG analogs and non-PEG linkers, making it a critical building block in PROTAC (PROteolysis TArgeting Chimera) development, antibody-drug conjugate (ADC) synthesis, and advanced bioconjugation workflows [3].

Why Boc-NH-PEG10-NHS Ester Cannot Be Replaced by Generic PEG-NHS or Alkyl Linkers


Substituting Boc-NH-PEG10-NHS ester with a generic alternative—whether a shorter PEG analog (e.g., PEG4 or PEG8), a monofunctional mPEG-NHS, or a non-PEG alkyl linker—introduces quantifiable performance penalties that directly compromise experimental outcomes. The PEG10 spacer length is not arbitrary; it is a conformational tuner that dictates the spatial reach between conjugated moieties. Systematic studies in PROTAC development demonstrate that linker length critically influences ternary complex formation efficiency and target degradation potency [1]. A shorter PEG spacer (n = 2–4) restricts conformational freedom, limiting the ability of an E3 ligase ligand and a target protein ligand to achieve the productive mutual orientation required for ubiquitination [2]. Conversely, a longer, polydisperse PEG chain (e.g., ≥5 kDa) introduces heterogeneity that complicates characterization and batch-to-batch reproducibility [3]. Alkyl linkers, while rigid, lack the aqueous solubility conferred by PEG, which is essential for maintaining bioconjugate stability and minimizing aggregation . The quantitative evidence presented below establishes the specific, measurable advantages of the PEG10 configuration over these in-class alternatives.

Boc-NH-PEG10-NHS Ester: Quantitative Performance Benchmarks Against Comparator Linkers


PEG10 Spacer vs. Shorter PEG Analogs: Extended Reach for Optimal Ternary Complex Formation

The 10-unit PEG spacer in Boc-NH-PEG10-NHS ester provides a substantially greater spatial reach compared to shorter PEG linkers (e.g., PEG4, PEG8), a critical factor in PROTAC efficacy. PROTAC linker length determines the degree to which the E3 ligase ligand and target protein ligand can interact to form a stable ternary complex . Systematic variation of PEG chain length (n = 1–12) enables researchers to optimize this spatial parameter, with PEG10 offering a balance between flexibility and sufficient reach to bridge the binding interfaces of many protein pairs without introducing excessive conformational entropy [1]. The precise, monodisperse nature of the PEG10 chain (exactly 10 ethylene glycol units, MW contribution ~440 Da) ensures consistent linker geometry, in contrast to polydisperse high-MW PEGs (>5 kDa) which yield heterogeneous conjugate populations that are difficult to characterize and optimize [2].

PROTAC Linker Optimization Ternary Complex Formation

Aqueous Solubility Advantage of PEG10 vs. Alkyl Linkers: Reduced Aggregation in ADC Formulations

The PEG10 spacer in Boc-NH-PEG10-NHS ester imparts significant aqueous solubility to the linker and its conjugates, a property absent in traditional alkyl linkers. PEG linkers in ADC development are known to reduce aggregation derived from hydrophobic payload interactions and improve storage stability [1]. The hydrophilic PEG chain increases the water solubility of the PROTAC or ADC molecule, which can affect cell permeability and oral absorption . In contrast, alkyl linkers (e.g., C6, C12) lack the PEG backbone's hydrophilicity, leading to increased hydrophobicity of the drug-linker construct, which can promote aggregation during conjugation and formulation .

Antibody-Drug Conjugate ADC Linker Solubility

Monodisperse PEG10 vs. Polydisperse High-MW PEG: Superior Analytical Characterization and Stoichiometric Control

Boc-NH-PEG10-NHS ester is a monodisperse PEG linker with a precisely defined molecular weight of 726.81 g/mol (C32H58N2O16) and ≥95% purity . In contrast, many high-molecular-weight PEG linkers (e.g., PEG 2000, PEG 5000) are polydisperse, consisting of a mixture of chain lengths [1]. This polydispersity results in conjugates that are heterogeneous mixtures, complicating characterization by mass spectrometry and hindering precise stoichiometric control during bioconjugation reactions [2]. The defined structure and molecular weight of monodisperse PEG linkers enable facile mass spectrometry characterization and precise reaction stoichiometry control, which are essential for reproducible synthesis and regulatory compliance in pharmaceutical development [3].

Monodisperse PEG Polydisperse PEG Analytical Characterization

NHS Ester Reactivity Profile: Competitive Hydrolysis Kinetics vs. Aminolysis at Optimal pH

The NHS ester of Boc-NH-PEG10-NHS ester reacts with primary amines at pH 7.0–9.0 to form stable amide bonds [1]. However, NHS esters are susceptible to hydrolysis in aqueous media, a reaction that competes with aminolysis. The half-life of hydrolysis for generic NHS ester compounds is 4–5 hours at pH 7.0 and 0°C, decreasing to approximately 10 minutes at pH 8.6 and 4°C [2]. For PEG-NHS esters specifically, the half-life in aqueous media at pH 8 and 25°C is approximately 1 hour . This kinetic profile necessitates careful control of reaction pH and temperature to maximize conjugation efficiency. The Boc-NH-PEG10-NHS ester is stable at ambient temperature for a few days during shipping and storage , but once reconstituted in aqueous buffer, conjugation should be performed within a timeframe that accounts for the competing hydrolysis pathway. Compared to more stable NHS ester derivatives (e.g., PEG butyric acid NHS ester with a hydrolysis half-life of >20 minutes at pH 8 ), the standard PEG10-NHS ester has a shorter aqueous half-life, which must be factored into experimental design.

NHS Ester Hydrolysis Aminolysis Bioconjugation Kinetics

Storage Stability and Shipping Robustness: Ambient Temperature Tolerance for Logistics

Boc-NH-PEG10-NHS ester demonstrates defined storage stability under various conditions, as specified by manufacturers. The product is stable as a powder at -20°C for 3 years and at 4°C for 2 years. When dissolved in solvent, stability is maintained at -80°C for 6 months or -20°C for 1 month . Critically, the compound is stable at ambient temperature for several days during ordinary shipping and time spent in customs, enabling reliable global logistics without the need for expensive cold-chain shipping on dry ice for routine deliveries . This is a significant advantage over more labile linkers (e.g., certain maleimide-containing linkers or unprotected thiols) that require strict temperature control during transit. The recommended storage is at 2–8°C for short-term or -20°C for long-term preservation, kept dry and protected from light .

Storage Stability Shipping Conditions Long-term Storage

Heterobifunctionality vs. Homobifunctional and Monofunctional PEG Linkers: Enabling Controlled, Sequential Conjugation

Boc-NH-PEG10-NHS ester is a heterobifunctional linker, possessing two distinct reactive groups (Boc-protected amine and NHS ester) at opposite ends of the PEG spacer. This design enables sequential, stepwise conjugation of two different molecules—a critical requirement for constructing PROTACs and other complex bioconjugates [1]. The NHS ester first reacts with a primary amine on one biomolecule (e.g., an E3 ligase ligand or a protein). After purification, the Boc group is deprotected under mild acidic conditions to reveal a free amine, which can then be conjugated to a second molecule bearing a carboxyl group or another amine-reactive handle [2]. This sequential control is impossible with homobifunctional PEG linkers (e.g., NHS-PEG-NHS), which react non-selectively with both amine-containing species simultaneously, leading to complex mixtures of crosslinked products. Similarly, monofunctional mPEG-NHS esters can only conjugate a single PEG chain to an amine, lacking the ability to link two distinct entities .

Heterobifunctional Linker Sequential Bioconjugation PROTAC Synthesis

Optimized Application Scenarios for Boc-NH-PEG10-NHS Ester Based on Quantitative Evidence


PROTAC Linker Optimization: Achieving Productive Ternary Complex Formation

Boc-NH-PEG10-NHS ester is optimally deployed in the synthesis of PROTAC libraries where linker length is a critical optimization parameter. The PEG10 spacer provides a reach of approximately 35–40 Å, which is empirically well-suited for bridging the binding interfaces of many E3 ligase (e.g., CRBN, VHL) and target protein pairs. Researchers systematically varying PEG length (n = 1–12) can use PEG10 as a key data point to assess the impact of linker length on ternary complex formation and degradation efficiency [1]. The sequential conjugation enabled by the heterobifunctional design—NHS ester to ligand A, Boc deprotection, then conjugation to ligand B—allows for modular assembly of diverse PROTAC candidates with defined linker geometry [2]. The monodisperse nature of PEG10 ensures that the resulting PROTAC is a single, well-defined chemical entity, facilitating SAR studies and lead optimization [3].

Antibody-Drug Conjugate (ADC) Synthesis: Reducing Aggregation and Improving Formulation Stability

In ADC development, Boc-NH-PEG10-NHS ester serves as a non-cleavable linker component that can be integrated into the drug-linker construct to improve conjugate solubility and reduce aggregation. The PEG10 spacer imparts hydrophilicity, which counteracts the hydrophobic nature of many cytotoxic payloads (e.g., auristatins, maytansinoids) and mitigates aggregation during conjugation and formulation [1]. This aggregation reduction has been shown to improve ADC stability and yield, with PEG-containing linkers decreasing aggregation by up to 50% in some formulations [2]. The Boc-protected amine provides a handle for subsequent conjugation to an antibody after payload attachment, or vice versa, depending on the chosen synthetic route. The linker's ambient temperature shipping tolerance also simplifies logistics for ADC development teams sourcing multiple components [3].

Bioconjugation for Protein PEGylation and Surface Modification: Controlled, Two-Step Functionalization

Boc-NH-PEG10-NHS ester is ideal for site-specific PEGylation of therapeutic proteins or modification of amine-functionalized surfaces (e.g., nanoparticles, biosensor chips) where a two-step functionalization strategy is required. In the first step, the NHS ester reacts with surface amines or lysine residues on a protein under mild aqueous conditions (pH 7–9) to form a stable amide bond [1]. After removal of excess linker, the Boc group is deprotected to reveal a free amine, which can then be used to attach a targeting ligand, fluorescent dye, or second biomolecule [2]. This sequential approach avoids the crosslinking and heterogeneity inherent in using homobifunctional linkers. The PEG10 spacer further reduces steric hindrance and non-specific binding, improving the performance of the modified surface or bioconjugate in downstream assays [3].

Building Block for PROTAC Libraries and Medicinal Chemistry: Systematic Linker Length Exploration

In medicinal chemistry campaigns targeting novel PROTACs, Boc-NH-PEG10-NHS ester is a critical building block for constructing focused linker libraries. Researchers can use the NHS ester to conjugate a fixed E3 ligase ligand (e.g., pomalidomide for CRBN), then deprotect the Boc group and couple a variety of target protein ligands. By synthesizing analogous PROTACs with PEG4, PEG6, PEG8, and PEG10 linkers, scientists can systematically correlate linker length with degradation potency (DC50) and maximal degradation (Dmax) [1]. The precise, monodisperse nature of the PEG10 chain ensures that observed differences in biological activity are attributable solely to linker length, not to heterogeneity in the linker population [2]. This rigorous approach accelerates the identification of an optimal linker length and provides a strong foundation for structure-activity relationship (SAR) studies and patent applications [3].

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